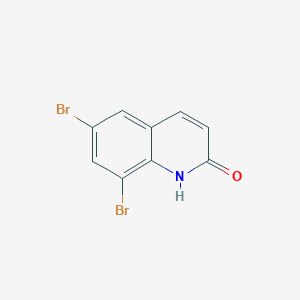

6,8-Dibromo-2-hydroxyquinoline

Overview

Description

6,8-Dibromo-2-hydroxyquinoline is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound features two bromine atoms at positions 6 and 8 and a hydroxyl group at position 2 on the quinoline ring. The presence of these substituents imparts unique chemical and biological properties to the molecule, making it a subject of interest in various fields of research.

Mechanism of Action

Target of Action

6,8-Dibromo-2-hydroxyquinoline (DBHQ) is a derivative of 8-Hydroxyquinolines (8HQs), a family of metal-binding compounds . These compounds have been described as copper and zinc ionophores . The primary targets of DBHQ are likely to be similar, involving interactions with metal ions in the body, particularly copper and zinc .

Mode of Action

The mode of action of DBHQ involves its interaction with these metal ions. This suggests that DBHQ may act as a chelating agent, forming stable complexes with metal ions which can then be transported across cell membranes .

Biochemical Pathways

The biochemical pathways affected by DBHQ are likely related to those involving copper and zinc homeostasis. For instance, in the case of other 8HQs, treatment with copper in the presence of these compounds resulted in copper accumulation in the nuclei . This could potentially affect various biochemical pathways, including those involved in gene expression and DNA repair.

Pharmacokinetics

It’s known that 8hqs can cross the cell membrane , suggesting that DBHQ may also have good cell permeability

Result of Action

The result of DBHQ’s action is likely to be changes in cellular metal ion concentrations, particularly of copper and zinc. This can have various effects at the molecular and cellular level. For example, other 8HQs have been found to cause cytotoxicity when co-treated with Cu (II), resulting in significantly increased intracellular copper and significant cytotoxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DBHQ. For example, the pH of the environment can affect the chelation and ionophore properties of 8HQs . Additionally, the presence of other metal ions could potentially compete with copper and zinc for binding to DBHQ, influencing its efficacy .

Biochemical Analysis

Biochemical Properties

It is known that 8-hydroxyquinoline derivatives, which include 6,8-Dibromo-2-hydroxyquinoline, have shown potential efficacy through different mechanisms of action such as cell cycle arrest, apoptosis induction, angiogenesis inhibition, and cell metastasis disruption .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, a novel 8-hydroxyquinoline derivative, 5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11), was found to cause extensive cytoplasmic vacuoles derived from the endoplasmic reticulum (ER) and mitochondria in MCF7 and MDA-MB-231 breast cancer cells .

Molecular Mechanism

The molecular mechanism of this compound is not yet fully elucidated. Studies on similar compounds suggest that they may exert their effects at the molecular level through various mechanisms. For example, HQ-11 was found to cause ER stress, evidenced by the increase of glucose-regulated protein 78, C/EBP homologous protein, and polyubiquitinated proteins .

Temporal Effects in Laboratory Settings

It is known that 8-hydroxyquinoline derivatives can have significant long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that 8-hydroxyquinoline derivatives can have significant effects in animal models .

Metabolic Pathways

It is known that 8-hydroxyquinoline derivatives can interact with various enzymes and cofactors .

Transport and Distribution

It is known that 8-hydroxyquinoline derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that 8-hydroxyquinoline derivatives can be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dibromo-2-hydroxyquinoline typically involves the bromination of 2-hydroxyquinoline. One common method is the reaction of 2-hydroxyquinoline with bromine in an organic solvent such as chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 8 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dibromo-2-hydroxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of quinone derivatives.

Complexation Reactions: The compound can form complexes with metal ions due to the presence of the hydroxyl group and nitrogen atom in the quinoline ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Products: Various substituted quinolines depending on the nucleophile used.

Oxidation Products: Quinone derivatives.

Reduction Products: Reduced forms of the quinoline ring.

Scientific Research Applications

6,8-Dibromo-2-hydroxyquinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its antimicrobial and anticancer properties.

Medicine: Investigated for potential therapeutic applications, including as an anticancer agent and in the treatment of neurodegenerative diseases.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials

Comparison with Similar Compounds

5,7-Dibromo-8-hydroxyquinoline: Another brominated derivative with similar biological activities.

8-Hydroxyquinoline: The parent compound with a wide range of applications.

5-Chloro-8-hydroxyquinoline: A chlorinated derivative with distinct chemical properties

Uniqueness: 6,8-Dibromo-2-hydroxyquinoline is unique due to the specific positioning of the bromine atoms, which influences its reactivity and biological activity. The presence of bromine atoms at positions 6 and 8 enhances its ability to form complexes with metal ions and increases its potency as an antimicrobial and anticancer agent .

Properties

IUPAC Name |

6,8-dibromo-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRPRYSWMJUIQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C(C=C(C=C21)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694560 | |

| Record name | 6,8-Dibromoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-34-9 | |

| Record name | 6,8-Dibromoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1423144.png)

![6-chloro-3-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B1423160.png)

![3-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid](/img/structure/B1423162.png)